molecular formula C8H12O3 B190209 Suberic anhydride CAS No. 10521-06-9

Suberic anhydride

Cat. No.: B190209
CAS No.: 10521-06-9
M. Wt: 156.18 g/mol
InChI Key: RMIBXGXWMDCYEK-UHFFFAOYSA-N
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Description

Suberic anhydride is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .

Mode of Action

The mode of action of this compound involves a two-step process :

This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .

Pharmacokinetics

The molecular weight of this compound is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of this compound could be manipulated through careful control of its synthesis.

Result of Action

The result of this compound’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

It is known that dicarboxylic acids, such as suberic acid, can participate in various biochemical reactions . They can undergo oxidation and form cyclic ketones . The specific enzymes, proteins, and biomolecules that Suberic anhydride interacts with are yet to be identified.

Cellular Effects

A related compound, Suberic acid, has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In these reactions, a nucleophile (such as water, alcohol, or amine) adds to one of the carbonyl carbons in the anhydride, forming a tetrahedral alkoxide intermediate .

Temporal Effects in Laboratory Settings

A study on polyanhydrides of suberic acid showed that the molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that this compound might have similar properties.

Metabolic Pathways

Suberic acid, a related compound, is known to be a metabolic breakdown product derived from oleic acid . It is also involved in microbial biosynthesis of straight-chain aliphatic carboxylic acids .

Transport and Distribution

The phase partitioning between the condensed and vapor phases governs the concentrations of organic aerosols in the atmosphere, which includes dicarboxylic acids like Suberic acid .

Subcellular Localization

Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to study the subcellular localization of this compound.

Biological Activity

Suberic anhydride, a cyclic anhydride derived from suberic acid, has garnered attention in various fields of research, particularly in medicinal chemistry and polymer science. Its biological activity is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds, notably histone deacetylase (HDAC) inhibitors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its low melting point and solid state at room temperature. It is synthesized through the dehydration of suberic acid, typically using acetic anhydride as a reagent. The chemical structure can be represented as follows:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This compound acts primarily as a precursor in the synthesis of hydroxamic acid derivatives, which are known to inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, thereby influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • HDAC Inhibition : this compound-derived compounds like vorinostat (suberoylaniline hydroxamic acid) are effective HDAC inhibitors. They induce cell cycle arrest and apoptosis in various cancer cell lines by altering histone acetylation patterns .
  • Metal Ion Chelation : The hydroxamic acid functional group present in derivatives formed from this compound can chelate metal ions, enhancing their inhibitory effects on metalloenzymes .

1. Cancer Treatment

Vorinostat, synthesized from this compound, is FDA-approved for treating cutaneous T-cell lymphoma. It has shown efficacy in inducing apoptosis and inhibiting tumor growth in hematologic malignancies .

Compound Target Disease Mechanism Outcome
VorinostatCutaneous T-cell lymphomaHDAC inhibitionInduces apoptosis
Suberoylaniline acidVarious cancersGene expression modulationInhibits cell proliferation

2. Neurodegenerative Diseases

Research indicates that hydroxamic acids derived from this compound may also have potential in treating neurodegenerative diseases like Alzheimer's by preventing the aggregation of beta-amyloid peptides . These compounds exhibit significant anti-aggregational properties.

Case Study 1: Vorinostat Efficacy

In clinical trials, vorinostat demonstrated a response rate of approximately 30% in patients with relapsed or refractory cutaneous T-cell lymphoma. The drug's ability to modify gene expression through HDAC inhibition was pivotal in its therapeutic effect .

Case Study 2: Neuroprotective Effects

A study involving a novel hydroxamic acid derived from this compound showed promising results in reducing oxidative stress and improving mitochondrial function in animal models of Alzheimer's disease. The compound significantly decreased beta-amyloid aggregation, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Polymer Chemistry

Suberic anhydride is utilized in the synthesis of various polymers, particularly poly(anhydrides), which are known for their biodegradable properties. These polymers are significant in controlled drug delivery systems due to their ability to degrade and release drugs over time.

Case Study: Controlled Drug Delivery

Research has demonstrated that polyanhydrides derived from this compound can be engineered to control the release rates of therapeutic agents. For instance, a study illustrated that incorporating this compound into polymer formulations allows for tailored degradation profiles, facilitating sustained release of drugs like rifampicin used in tuberculosis treatment .

Table 1: Properties of Polyanhydrides Derived from this compound

PropertyValue
BiodegradabilityYes
Release Profile ControlYes
Typical Degradation Time5-14 days
Drug CompatibilityHigh (e.g., rifampicin)

Surface Treatments

This compound is also employed in surface modification processes. It serves as a coupling agent or crosslinking agent that enhances the properties of various materials, particularly fatty acids and resins.

Application in Surface Coatings

In industrial applications, this compound is used to modify surfaces to improve adhesion and durability. Its ability to react with hydroxyl groups on surfaces makes it valuable for creating coatings that enhance the mechanical properties of materials .

Table 2: Surface Treatment Applications of this compound

ApplicationMaterial TypeBenefits
Surface CoatingFatty AcidsImproved adhesion
Crosslinking AgentResinsEnhanced mechanical properties

Synthesis of Pharmaceuticals

This compound plays a crucial role in the synthesis of pharmaceutical compounds. Notably, it has been used as an intermediate in the production of vorinostat, a drug used for treating certain types of cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing suberic anhydride, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization of suberic acid (octanedioic acid) or its derivatives. A common method involves refluxing suberic acid with acetic anhydride, which facilitates intramolecular esterification to form the cyclic anhydride . Key parameters include reaction temperature (e.g., reflux conditions), solvent choice (e.g., acetic anhydride as both reagent and solvent), and purification via crystallization (e.g., using acetonitrile or tert-butyl methyl ether) . Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent hydrolysis of the anhydride product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the cyclic structure and absence of residual acid (e.g., δH 2.28 ppm for methylene protons adjacent to carbonyl groups) .
  • Mass Spectrometry (MS) : Identification of molecular ion peaks (e.g., m/z 157 for the anhydride) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of characteristic carbonyl stretching vibrations (~1800 cm<sup>-1</sup> for cyclic anhydrides) .
  • Thin-Layer Chromatography (TLC) or HPLC : To assess purity and monitor reaction progress .

Q. How does this compound’s reactivity compare to other aliphatic anhydrides in nucleophilic acyl substitution?

this compound’s eight-membered ring structure confers moderate reactivity due to ring strain and steric hindrance. Its reactivity is lower than smaller cyclic anhydrides (e.g., maleic anhydride) but higher than linear aliphatic anhydrides. This balance makes it suitable for controlled reactions with amines or alcohols to form amides or esters, as seen in drug synthesis (e.g., Vorinostat) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound from diesters versus diacids?

Cyclization of diesters (e.g., DiPeOHSub) involves nucleophilic attack by an ester oxygen on the adjacent carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the anhydride . In contrast, diacids (e.g., suberic acid) require activation via acetic anhydride to form mixed anhydride intermediates, which undergo intramolecular cyclization with elimination of acetic acid . The latter method is preferred for high-purity anhydrides due to fewer side reactions.

Q. How can contradictory data in this compound synthesis yields be resolved?

Discrepancies in reported yields (e.g., 88% vs. 98% in ) often arise from:

  • Purity of starting materials : Residual moisture in suberic acid reduces effective cyclization.
  • Workup protocols : Incomplete crystallization or solvent selection (e.g., acetonitrile vs. tert-butyl methyl ether) impacts recovery .
  • Reaction time : Prolonged reflux may degrade the anhydride, while insufficient time leaves unreacted acid. Systematic reproducibility studies with controlled variables (e.g., Karl Fischer titration for moisture quantification) are recommended to resolve such contradictions.

Q. What strategies improve the stability of this compound during storage and handling?

this compound is hygroscopic and prone to hydrolysis. Storage under inert atmosphere (e.g., argon) in moisture-resistant containers (e.g., sealed desiccators with silica gel) is critical. Purity can be maintained by recrystallization before use, and stability studies (e.g., TGA/DSC) should assess decomposition thresholds under varying humidity/temperature conditions .

Q. How is this compound utilized as a key intermediate in drug synthesis?

this compound is a precursor in synthesizing histone deacetylase (HDAC) inhibitors like Vorinostat. Its reaction with aniline forms suberanilic acid, which is subsequently coupled with hydroxylamine to generate the hydroxamate pharmacophore . The anhydride’s bifunctional reactivity enables efficient stepwise functionalization, critical for constructing complex bioactive molecules .

Q. Methodological Recommendations

  • Experimental Design : Use kinetic studies (e.g., <sup>1</sup>H NMR monitoring) to optimize cyclization conditions and minimize side products .
  • Data Validation : Cross-validate spectroscopic data with literature benchmarks (e.g., NMR chemical shifts from ) and employ orthogonal techniques (e.g., IR + MS) for conclusive structural assignment.
  • Contradiction Analysis : When replication fails, conduct control experiments to isolate variables (e.g., moisture content, catalyst traces) and consult multi-laboratory datasets for benchmarking .

Properties

IUPAC Name

oxonane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBXGXWMDCYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429492
Record name Suberic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10521-06-9
Record name Suberic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxonane-2,9-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under N2 atmosphere 50 g suberic acid and 100 ml acetanhydride were refluxed for 2 hours. The solvent was evaporated and 200 ml acetonitrile were added to the residue and the mixture was kept in a freezer over night. Then the mixture was fritted and the resulting residue was washed with 50 ml acetonitrile and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of suberic acid (5.0 g, 28.7 mmol) in acetic anhydride (10 mL) was heated at reflux for 1 h. After cooling to RT, the solvent was removed in vacuo. The pale yellow residue was recrystallized from acetonitrile. After filtration and drying to the vacuum pump, the oxonane-2,9-dione was obtained as a white solid (2.26 g, 50.4% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50.4%
Name
Yield
50.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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